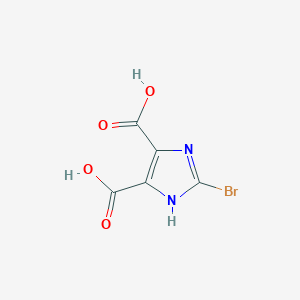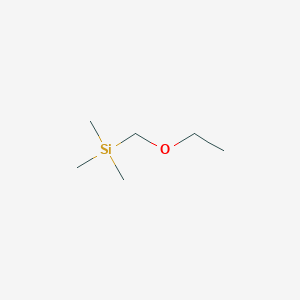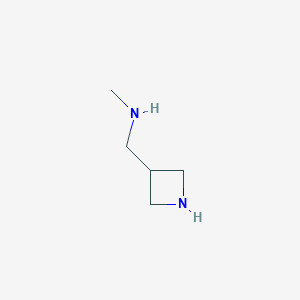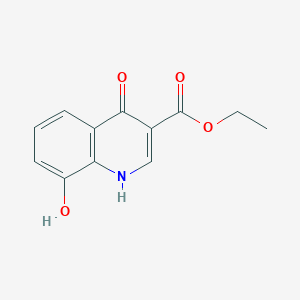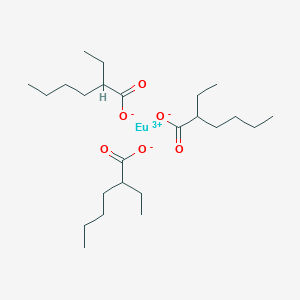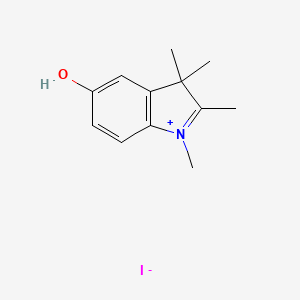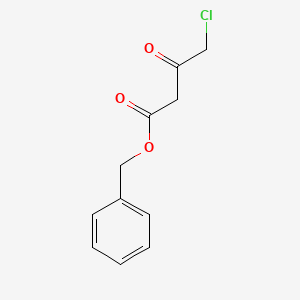
Benzyl 4-chloro-3-oxobutanoate
Vue d'ensemble
Description
Benzyl 4-chloro-3-oxobutanoate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid, featuring a benzyl ester group, a chlorine atom, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Claisen Condensation: Benzyl 4-chloro-3-oxobutanoate can be synthesized via Claisen condensation, where ethyl acetoacetate reacts with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: On an industrial scale, the compound can be produced by treating diketene with benzyl alcohol in the presence of a catalyst. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 4-chloro-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols, such as benzyl 4-chloro-3-hydroxybutanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Benzyl 4-chloro-3-oxobutanoic acid.
Reduction: Benzyl 4-chloro-3-hydroxybutanoate.
Substitution: Benzyl 4-amino-3-oxobutanoate or benzyl 4-thio-3-oxobutanoate.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
- Studied for its effects on biological systems and its potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the manufacture of polymers and resins with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound exerts its effects through interactions with various enzymes and receptors in biological systems.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
- The ketone and ester functionalities play a crucial role in its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Methyl 4-chloro-3-oxobutanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Benzyl acetoacetate: Similar structure but without the chlorine atom.
Uniqueness:
- Benzyl 4-chloro-3-oxobutanoate is unique due to the presence of both a benzyl ester group and a chlorine atom, which confer distinct reactivity and properties compared to its analogs.
- The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
benzyl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJGDSYLHMOGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573860 | |
| Record name | Benzyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32807-27-5 | |
| Record name | Benzyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


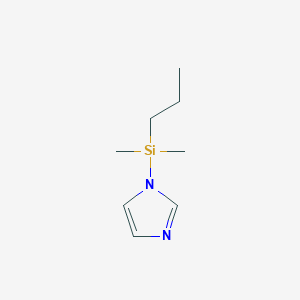
![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
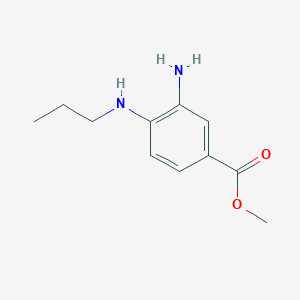
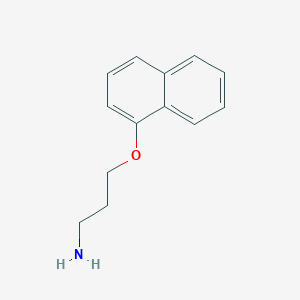
![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)
